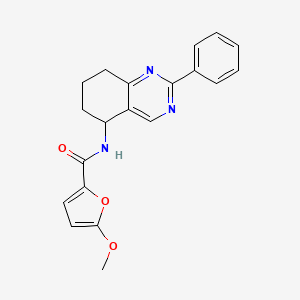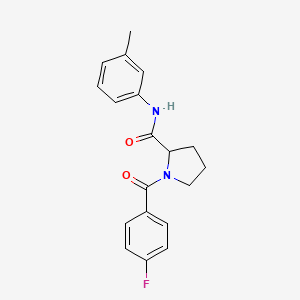
2-(4-methoxyphenyl)-N-(3-pyridinylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenyl)-N-(3-pyridinylmethyl)acetamide, also known as MPAA, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a derivative of acetaminophen and has been shown to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of 2-(4-methoxyphenyl)-N-(3-pyridinylmethyl)acetamide is not fully understood, but it is thought to involve the inhibition of COX-2 activity and the induction of apoptosis in cancer cells. 2-(4-methoxyphenyl)-N-(3-pyridinylmethyl)acetamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in cellular energy homeostasis and metabolism.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-(3-pyridinylmethyl)acetamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of COX-2 activity, the induction of apoptosis in cancer cells, and the activation of the AMPK pathway. 2-(4-methoxyphenyl)-N-(3-pyridinylmethyl)acetamide has also been shown to have antitumor activity and to reduce inflammation and pain.
実験室実験の利点と制限
2-(4-methoxyphenyl)-N-(3-pyridinylmethyl)acetamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. It is also relatively easy to synthesize and has been shown to have good purity and stability. However, 2-(4-methoxyphenyl)-N-(3-pyridinylmethyl)acetamide also has some limitations. It can be toxic at high concentrations and may have off-target effects on other enzymes and pathways.
将来の方向性
There are several future directions for research on 2-(4-methoxyphenyl)-N-(3-pyridinylmethyl)acetamide. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of 2-(4-methoxyphenyl)-N-(3-pyridinylmethyl)acetamide. Another area of interest is the study of the AMPK pathway and its role in cellular metabolism and energy homeostasis. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-methoxyphenyl)-N-(3-pyridinylmethyl)acetamide and its potential applications in the treatment of cancer and other diseases.
Conclusion:
In conclusion, 2-(4-methoxyphenyl)-N-(3-pyridinylmethyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, including the inhibition of COX-2 activity, the induction of apoptosis in cancer cells, and the activation of the AMPK pathway. 2-(4-methoxyphenyl)-N-(3-pyridinylmethyl)acetamide has several advantages for use in lab experiments, but also has some limitations. Future research on 2-(4-methoxyphenyl)-N-(3-pyridinylmethyl)acetamide could lead to the development of new drugs and therapies for the treatment of cancer and other diseases.
合成法
The synthesis of 2-(4-methoxyphenyl)-N-(3-pyridinylmethyl)acetamide involves the reaction of 4-methoxybenzaldehyde with ethyl nicotinate in the presence of potassium carbonate and acetic anhydride. The resulting product is then reacted with methylamine to form 2-(4-methoxyphenyl)-N-(3-pyridinylmethyl)acetamide. This synthesis method has been described in detail in several scientific publications and has been shown to produce high yields of 2-(4-methoxyphenyl)-N-(3-pyridinylmethyl)acetamide with good purity.
科学的研究の応用
2-(4-methoxyphenyl)-N-(3-pyridinylmethyl)acetamide has been studied extensively for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. 2-(4-methoxyphenyl)-N-(3-pyridinylmethyl)acetamide has also been shown to have antitumor activity and to induce apoptosis (programmed cell death) in cancer cells.
特性
IUPAC Name |
2-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-19-14-6-4-12(5-7-14)9-15(18)17-11-13-3-2-8-16-10-13/h2-8,10H,9,11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUYJRXKWNDCOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-cycloheptyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5972131.png)
![1-[cyclohexyl(methyl)amino]-3-(4-{[4-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B5972147.png)
![N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5972149.png)

![ethyl 2-[2-({[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B5972155.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-[(3-methyl-2-thienyl)methyl]benzamide](/img/structure/B5972163.png)
![3-[2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl]-4-(2-ethoxybenzyl)-2-piperazinone](/img/structure/B5972165.png)

![2-(4-{[1-(3-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methyl}phenoxy)ethanol](/img/structure/B5972174.png)

![4-{3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B5972189.png)
![ethyl (5-{[(4-fluorophenoxy)acetyl]amino}-3-methyl-1H-pyrazol-1-yl)acetate](/img/structure/B5972196.png)
![1-(4-{[3-(1,3-benzodioxol-5-ylcarbonyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B5972205.png)